1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine
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Overview
Description
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine is a fluorinated benzimidazole derivative. This compound is characterized by the presence of trifluoromethoxy and trifluoroethyl groups, which impart unique chemical properties such as high thermal stability and resistance to oxidation. These properties make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine typically involves the reaction of benzimidazole derivatives with trifluoromethoxy and trifluoroethyl reagents under controlled conditions. One common method includes the use of trifluoromethylation agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.
Scientific Research Applications
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoroethyl groups enhance the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This binding can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: Another fluorinated compound with similar thermal stability and chemical resistance.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Known for its use as a solvent and in battery technologies.
Uniqueness
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine is unique due to its specific combination of trifluoromethoxy and trifluoroethyl groups attached to a benzimidazole core. This structure imparts distinct chemical and biological properties that are not commonly found in other fluorinated compounds.
Properties
IUPAC Name |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6N3O/c11-7(20-10(14,15)16)9(12,13)19-6-4-2-1-3-5(6)18-8(19)17/h1-4,7H,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERKQBFBEXRWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(C(OC(F)(F)F)F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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